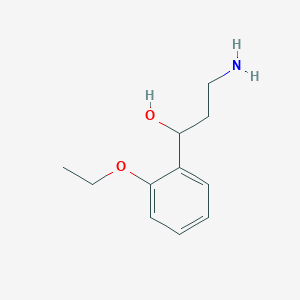

3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality 3-Amino-1-(2-ethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2-ethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-(2-ethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNLSRIFMKAZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Executive Summary & Pharmacological Rationale

The 3-amino-1-arylpropan-1-ol scaffold represents a privileged structural motif in neuropharmacology. It serves as the foundational pharmacophore for a wide array of monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine). The specific derivative discussed in this guide, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , incorporates an ortho-ethoxy substitution on the phenyl ring.

From a structural-activity relationship (SAR) perspective, this ethoxy moiety is not merely a passive substituent; it actively modulates the molecule's steric environment and lipophilicity. By projecting into the hydrophobic pockets of monoamine transporters, it can significantly alter binding kinetics. This class of compounds is widely recognized for its interaction with G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters 1.

Physicochemical Profiling

Understanding the baseline chemical properties of this compound is critical for formulation and pharmacokinetic modeling. The data below is extrapolated from the parent unsubstituted scaffold 2, adjusting for the electronic and steric contributions of the 2-ethoxy group.

| Property | Computed Value | Pharmacological Implication / Rationale |

| Molecular Formula | C₁₁H₁₇NO₂ | Standard primary amine and secondary alcohol functionalities. |

| Molecular Weight | 195.26 g/mol | Highly compliant with Lipinski’s Rule of 5; optimal for CNS penetration. |

| XLogP3 (Estimated) | ~1.7 | Balances aqueous solubility with lipid membrane permeability. |

| Topological Polar Surface Area | 55.5 Ų | Highly favorable for blood-brain barrier (BBB) crossing (ideal is < 90 Ų). |

| Hydrogen Bond Donors | 2 | (-OH, -NH₂) Facilitates critical anchoring interactions within transporter binding pockets. |

| Hydrogen Bond Acceptors | 3 | (-OH, -NH₂, -O- ether) Enhances target receptor affinity via dipole interactions. |

| Rotatable Bonds | 5 | Provides the necessary conformational flexibility for induced-fit receptor binding. |

Retrosynthetic Strategy & Mechanistic Rationale

The stereochemistry at the benzylic carbon (C1) of 3-amino-1-arylpropan-1-ols dictates the binding affinity to target transporters. Traditional racemic syntheses utilizing 1-(aryl)-3-chloropropan-1-ol intermediates require late-stage, often lossy, chiral resolution 1.

To ensure maximum atom economy and enantiomeric purity, we employ a chemoenzymatic approach utilizing a

The subsequent reduction of the nitrile must be carefully controlled. We specifically avoid palladium-catalyzed hydrogenation (H₂/Pd-C) because the electron-donating ortho-ethoxy group activates the benzylic C-O bond, making it highly susceptible to unwanted hydrogenolysis. Instead, an electrophilic reducing agent like Borane-THF is utilized to chemoselectively reduce the nitrile to the primary amine while preserving the benzylic alcohol.

Chemoenzymatic synthesis and chiral resolution of the target compound.

Self-Validating Experimental Protocol

The following workflow details the synthesis of the (S)-enantiomer. Every step is designed as a self-validating system to ensure absolute confidence in the structural integrity of the intermediates before proceeding.

Step 1: Synthesis of rac-3-(2-ethoxyphenyl)-3-hydroxypropanenitrile

-

Procedure: To a solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous THF at -78°C, add a pre-formed solution of lithiated acetonitrile (prepared from n-BuLi and anhydrous acetonitrile). Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

-

Causality: Lithiated acetonitrile is highly nucleophilic and ensures a rapid, clean 1,2-addition to the aldehyde without competing condensation side-reactions.

-

Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The UV-active spot of the starting aldehyde must disappear completely. Confirm the product via IR spectroscopy: look for the emergence of a sharp nitrile stretch at ~2250 cm⁻¹ and a broad hydroxyl stretch at ~3400 cm⁻¹.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Procedure: Dissolve the rac-

-hydroxy nitrile (0.1 M) in tert-butyl methyl ether (TBME). Add vinyl acetate (3.0 eq) as the acyl donor and Lipase PS-D (50 mg/mmol substrate). Incubate at 30°C with orbital shaking 3. -

Causality: Vinyl acetate is chosen over ethyl acetate because the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion.

-

Validation Checkpoint: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction by filtering off the enzyme when the enantiomeric excess (ee) of the unreacted (S)-enantiomer reaches >99% (typically at ~50% conversion). Separate the (S)-alcohol from the (R)-acetate via flash chromatography.

Step 3: Chemoselective Reduction to Target Amine

-

Procedure: Dissolve the enantiopure (S)-

-hydroxy nitrile in anhydrous THF. Slowly add Borane-THF complex (BH₃·THF, 3.0 eq) at 0°C. Reflux for 4 hours. Carefully quench with MeOH, followed by 1M HCl to break the boron-amine complex. Basify with NaOH and extract with dichloromethane. -

Causality: As previously stated, BH₃·THF reduces the nitrile via an electrophilic mechanism, completely avoiding the hydrogenolysis of the fragile benzylic C-O bond.

-

Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate; the appearance of a baseline-retained, deep purple spot confirms the presence of a primary amine. Perform ¹H-NMR (CDCl₃): The disappearance of the nitrile carbon and the preservation of the benzylic proton multiplet at ~4.9 ppm definitively confirms successful reduction without hydrogenolysis.

Pharmacological Pathway Mapping

Once synthesized, 3-amino-1-(2-ethoxyphenyl)propan-1-ol derivatives act primarily by competitively binding to the orthosteric sites of monoamine transporters (SERT and NET). The ortho-ethoxy group plays a pivotal role in locking the molecule into a bioactive conformation that prevents the transporter from cycling back to its outward-facing state, thereby blocking neurotransmitter reuptake.

Monoamine transporter inhibition and downstream GPCR activation pathway.

References

-

ARKIVOC. Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles. Retrieved March 4, 2026. [Link]

-

National Center for Biotechnology Information (PubChem). 3-Amino-1-phenylpropan-1-ol | CID 121548. Retrieved March 4, 2026.[Link]

Sources

3-Amino-1-(2-ethoxyphenyl)propan-1-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Abstract

This technical guide details the comprehensive structural elucidation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a

Introduction & Structural Context

The target molecule, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (C

Chemo-Structural Challenges:

-

Regioisomerism: Distinguishing the 2-ethoxyphenyl (ortho) isomer from the 3- (meta) and 4- (para) isomers requires specific analysis of the aromatic coupling patterns (

). -

Chain Isomerism: Differentiating the

-amino alcohol (3-amino-1-ol) from the -

Chirality: The molecule possesses a single chiral center at C1 (benzylic position), typically existing as a racemate in synthetic intermediates unless asymmetric catalysis is employed.

Analytical Strategy & Workflow

The elucidation process follows a subtractive logic path: establishing the molecular formula, identifying functional groups, assembling the carbon skeleton, and finally confirming the substitution pattern.

Elucidation Workflow Diagram

Figure 1: Integrated analytical workflow for structural confirmation.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and degree of unsaturation.

-

Method: ESI-TOF (Positive Mode).

-

Expected Data:

-

[M+H]

: -

Ring/Double Bond Equivalents (RDBE): 4 (consistent with one benzene ring).

-

Fragmentation: Loss of H

O (

-

Infrared Spectroscopy (FT-IR)

Objective: Validate functional group presence.

-

Key Bands:

-

3300–3400 cm

: Broad band (O-H stretch) overlapping with N-H stretching (doublet for primary amine). -

1240 cm

: Aryl alkyl ether asymmetric stretch (Ar-O-CH -

750 cm

: Ortho-substituted benzene ring out-of-plane bending (critical for distinguishing from para isomers).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive tool for this elucidation.

-

Solvent: DMSO-

(preferred to observe exchangeable OH/NH protons) or CDCl

Table 1: Predicted

| Position | Multiplicity | Integral | Assignment Logic | ||

| Ar-H (3) | 6.85 | d | 1H | 8.0 | Ortho to ether, shielded. |

| Ar-H (5) | 6.90 | t | 1H | 7.5 | Meta to ether. |

| Ar-H (4) | 7.15 | t | 1H | 7.5 | Para to alkyl. |

| Ar-H (6) | 7.40 | dd | 1H | 7.5, 1.5 | Ortho to alkyl, deshielded. |

| H-1 (Benzylic) | 4.95 | dd | 1H | 8.0, 4.5 | Chiral center, deshielded by OH/Ar. |

| OH | 5.20 | br s | 1H | - | Exchangeable (D |

| O-CH | 4.05 | q | 2H | 7.0 | Ethoxy methylene. |

| H-3 (Next to N) | 2.65 | t | 2H | 7.0 | |

| H-2 (Middle) | 1.60 - 1.80 | m | 2H | - | Diastereotopic nature may split this. |

| -CH | 1.35 | t | 3H | 7.0 | Ethoxy methyl. |

| NH | 1.80 | br s | 2H | - | Broad, exchangeable. |

Expert Insight (Coupling Constants): The ortho-substitution creates a distinct ABCD aromatic system. H-6 (adjacent to the propyl chain) will show a characteristic shift downfield (~7.4 ppm) compared to the other protons due to the deshielding cone of the benzylic oxygen or simply the alkyl group, while H-3 (adjacent to ethoxy) is upfield (~6.85 ppm) due to the mesomeric donation of the oxygen.

Table 2: Predicted

| Position | Type | Notes | |

| C-2' (Ar-O) | 156.0 | Q | Quaternary, deshielded by Oxygen. |

| C-1' (Ar-C) | 132.5 | Q | Quaternary, alkyl attachment. |

| C-6' | 127.0 | CH | Ortho to alkyl. |

| C-4' | 128.0 | CH | Para to alkyl. |

| C-5' | 120.5 | CH | Meta to alkyl. |

| C-3' | 111.5 | CH | Ortho to alkoxy (shielded). |

| C-1 (CH-OH) | 68.0 | CH | Benzylic alcohol. |

| O-CH | 63.5 | CH | Ethoxy methylene. |

| C-3 (CH | 39.0 | CH | Amine attached. |

| C-2 (CH | 36.5 | CH | Middle methylene. |

| CH | 14.8 | CH | Ethoxy methyl. |

Structural Confirmation via 2D NMR

To rigorously prove the structure and rule out isomers (e.g., the 2-amino-1-ol isomer), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations:

-

Regiochemistry of Ethoxy: The Ethoxy -CH

- protons ( -

Connection of Chain to Ring: The Benzylic H-1 (

4.95) must correlate to C-2' ( -

Chain Connectivity: H-1 correlates to C-2 and C-3; H-3 correlates to C-1 and C-2.

Connectivity Logic Diagram (HMBC)

Figure 2: Critical HMBC correlations establishing the ortho-relationship and chain connectivity.

Stereochemical Considerations

The molecule contains one stereocenter at C-1.

-

Racemic Nature: Synthesized via non-stereoselective reduction of the corresponding ketone (3-amino-1-(2-ethoxyphenyl)propan-1-one) typically yields a racemic mixture.

-

Enantiomeric Excess (ee) Determination:

-

Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol/diethylamine mobile phase.

-

Derivatization: For NMR determination of absolute configuration, reaction with

- and

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

PubChem Compound Summary. (2025). 2-Amino-3-(3-ethoxyphenyl)propan-1-ol (Isomer Comparison). National Center for Biotechnology Information. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Technical Guide: Synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Executive Summary

Target Molecule: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Chemical Class:

This technical guide details the high-fidelity synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol. While traditional Mannich reactions are suitable for tertiary amines (e.g., Fluoxetine), the synthesis of this primary amine variant requires a more selective approach to avoid over-alkylation.

The recommended protocol employs a Cyanomethylation Strategy (Nucleophilic addition of acetonitrile anion), offering superior regioselectivity and atom economy compared to Friedel-Crafts or Nitroaldol routes. This method ensures the exclusive formation of the primary amine without requiring protecting group manipulations.

Retrosynthetic Analysis & Strategy

The structural disconnection of the target reveals two primary strategic bonds: the C1-C2 bond and the C2-C3 bond.[1]

-

Strategy A (Recommended): C2-C3 Disconnection. [1]

-

Strategy B (Alternative): C1-C2 Disconnection.

Selected Pathway: Strategy A is prioritized for its directness, use of commercially available starting materials (2-ethoxybenzaldehyde), and avoidance of highly toxic free cyanide salts.[1]

Reaction Scheme Visualization

Caption: Two-step cyanomethylation route converting 2-ethoxybenzaldehyde to the target amino alcohol.

Core Protocol: Cyanomethylation Route

Step 1: Synthesis of 3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile

This step involves the generation of the lithioacetonitrile species in situ at low temperature to prevent polymerization of the nitrile.[1]

Reagents & Materials:

-

2-Ethoxybenzaldehyde (1.0 equiv)[1]

-

Acetonitrile (anhydrous, 1.2 equiv)[1]

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.3 equiv) or LDA[1]

Experimental Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere.

-

Deprotonation: Charge the flask with anhydrous THF and cool to -78°C (dry ice/acetone bath). Add anhydrous acetonitrile dropwise.

-

Anion Generation: Slowly add n-BuLi (or LDA) over 20 minutes, maintaining the temperature below -70°C. Stir for 30 minutes to ensure complete formation of the lithioacetonitrile species (

).-

Note: The solution typically turns pale yellow.

-

-

Addition: Dissolve 2-ethoxybenzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C .

-

Quench: Quench the reaction by adding saturated aqueous

solution. -

Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1][2] Combine organic layers, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The crude

-hydroxynitrile is typically sufficiently pure (oil) for the next step.[1] If necessary, purify via flash column chromatography (Hexanes/EtOAc 3:1).[1]

Step 2: Reduction to 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

The nitrile group is reduced to a primary amine.[1] Lithium Aluminum Hydride (LAH) is the reductant of choice as it effectively reduces the nitrile without affecting the ether linkage.[1]

Reagents:

-

3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile (from Step 1)[1]

-

Lithium Aluminum Hydride (LiAlH4, 2.0 equiv)[1]

-

Diethyl Ether (

) or THF (anhydrous)[1] -

Rochelle's Salt (Sodium potassium tartrate) or Fieser reagents[1]

Experimental Procedure:

-

Setup: Equip a dry flask with a reflux condenser and nitrogen inlet.

-

Slurry Preparation: Suspend

in anhydrous -

Addition: Dissolve the nitrile intermediate in anhydrous solvent and add dropwise to the LAH suspension. The reaction is exothermic; control addition rate to maintain a gentle reflux.

-

Reflux: Once addition is complete, heat the mixture to reflux for 4–6 hours . Monitor by TLC (disappearance of nitrile spot).

-

Fieser Workup (Critical for Safety): Cool the mixture to 0°C. Carefully quench excess hydride by adding:

-

Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over

and concentrate. -

Salt Formation (Optional): To isolate as a stable solid, dissolve the free base in ethanol and treat with HCl/Ether or Oxalic acid to precipitate the salt.

Quantitative Data Summary

| Parameter | Step 1: Nitrile Formation | Step 2: Reduction |

| Limiting Reagent | 2-Ethoxybenzaldehyde | Nitrile Intermediate |

| Key Reagent | n-BuLi / Acetonitrile | LiAlH4 |

| Temperature | -78°C | Reflux (35°C - 66°C) |

| Typical Yield | 85 - 92% | 75 - 85% |

| Appearance | Pale yellow viscous oil | Colorless oil / White solid (salt) |

Critical Process Parameters (CPP) & Troubleshooting

Temperature Control in Step 1

The lithiation of acetonitrile is reversible and the anion is unstable at higher temperatures.

-

Risk: If the temperature rises above -60°C during n-BuLi addition, self-condensation of acetonitrile occurs, leading to varying polymeric byproducts.[1]

-

Control: Use an internal temperature probe. Do not rush the addition of n-BuLi.

Moisture Sensitivity

Both n-BuLi and LiAlH4 are pyrophoric and violently reactive with water.[1]

-

Protocol: All glassware must be oven-dried. Solvents must be distilled from Na/Benzophenone or passed through activated alumina columns (SPS).[1]

Regioselectivity Verification

The 2-ethoxy substituent provides steric bulk.[1] While the reaction is generally highly selective for the aldehyde carbonyl, verify the absence of competitive deprotonation on the aromatic ring (ortho-lithiation directed by the ethoxy group) by checking for deuterated byproducts if quenching with

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed:

-

IR Spectroscopy:

-

¹H-NMR (CDCl₃, 400 MHz):

- 1.40 (t, 3H): Methyl of ethoxy group.[1]

-

1.8-2.0 (m, 2H): C2 Methylene protons (

-

2.9-3.0 (t, 2H): C3 Methylene protons adjacent to amine (

- 4.05 (q, 2H): Methylene of ethoxy group.[1]

-

5.10 (dd, 1H): Benzylic methine proton (

- 6.8-7.3 (m, 4H): Aromatic protons (distinct 2-substituted pattern).[1]

Safety & Hazard Management

Workflow Safety Diagram

Caption: Critical safety control points for pyrophoric reagents and gas evolution management.

Specific Hazards:

-

n-Butyllithium: Spontaneously flammable in air.[1] Use Luer-lock syringes and positive nitrogen pressure.[1]

-

Lithium Aluminum Hydride: Reacts explosively with water. Ensure the quench is performed in a vessel with adequate headspace to accommodate vigorous foaming (

gas).[1] -

Acetonitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide. Handle in a fume hood.

References

- Preparation of 3-Amino-1-arylpropan-1-ols via Cyanomethylation: Source: BenchChem Application Notes. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol."

-

Reduction of

-Hydroxynitriles to -

General Mannich Base Reduction Strategies (Contextual)

-

Source: Thieme Connect, "Synthesis of 1,3-Amino Alcohols".[1]

-

-

Safety Data for 2-Ethoxybenzaldehyde

Sources

- 1. US9133154B2 - Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

3-Amino-1-(2-ethoxyphenyl)propan-1-ol CAS number and identifiers

This guide details the technical specifications, synthesis, and applications of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a specific gamma-amino alcohol intermediate. This compound serves as a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents, structurally related to Dapoxetine and Atomoxetine analogs.

Part 1: Chemical Identification & Properties

This compound is characterized by a propyl chain substituted with a primary amine at position 3, a hydroxyl group at position 1, and a 2-ethoxyphenyl ring attached to position 1. It is distinct from the more common phenoxy-propanolamine derivatives (beta-blocker intermediates) due to the direct carbon-carbon bond between the phenyl ring and the propyl chain.

| Property | Specification |

| Chemical Name | 3-Amino-1-(2-ethoxyphenyl)propan-1-ol |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| CAS Number | Not widely listed in public registries; often referenced by internal synthesis codes or as a derivative of CAS 1057671-43-8 (alcohol precursor).[1] |

| SMILES | CCOC1=CC=CC=C1C(O)CCN |

| InChIKey | Predicted:SPGCWZWUMXUTAT-UHFFFAOYSA-N (Isomer analog reference) |

| Appearance | Viscous colorless to pale yellow oil (free base); White crystalline solid (HCl salt) |

| Solubility | Soluble in Methanol, Ethanol, DMSO, dilute HCl; Sparingly soluble in water (free base). |

| pKa (Calculated) | ~9.5 (Amine), ~13.5 (Alcohol) |

Part 2: Synthesis & Production Protocols

The synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol typically follows a Cyanohydrin/Nitrile Reduction Route . This method ensures the correct regiochemistry (gamma-amino alcohol) and avoids the rearrangement issues common with epoxide ring openings.

Core Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway via acetonitrile addition and reduction.

Detailed Protocol

Step 1: Synthesis of 3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile

-

Reagents: 2-Ethoxybenzaldehyde (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (1.3 eq, 2.5M in hexanes), THF (anhydrous).

-

Procedure:

-

Cool a solution of dry THF and acetonitrile to -78°C under nitrogen.

-

Dropwise add n-BuLi over 30 minutes to generate the lithiated acetonitrile species (LiCH₂CN).

-

Stir for 45 minutes at -78°C.

-

Slowly add 2-Ethoxybenzaldehyde dissolved in THF.

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Result: A yellow oil (Intermediate A).

-

Step 2: Reduction to 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

-

Reagents: Intermediate A (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), THF.

-

Procedure:

-

Suspend LiAlH₄ in dry THF at 0°C.

-

Add Intermediate A (dissolved in THF) dropwise to the suspension. Caution: Exothermic.

-

Reflux the mixture for 4-6 hours to ensure complete reduction of the nitrile to the primary amine.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

-

Filter the granular precipitate. Concentrate the filtrate.

-

-

Purification:

-

The free base is often an oil. Convert to the Hydrochloride salt using 4M HCl in Dioxane for crystallization and stability.

-

Recrystallize from Ethanol/Ether.

-

Part 3: Applications in Drug Development

This molecule is a "privileged scaffold" in medicinal chemistry, specifically for targeting monoamine transporters (SERT, NET, DAT).

1. SNRI Analog Development: The 3-amino-1-arylpropan-1-ol core is structurally homologous to the metabolites of Dapoxetine and precursors to Fluoxetine -like molecules. The ortho-ethoxy group provides steric bulk and lipophilicity, potentially altering metabolic stability (CYP2D6 interaction) compared to the methoxy analogs.

2. Chiral Resolution: As the molecule possesses a chiral center at C1, it exists as (R) and (S) enantiomers.

-

Protocol for Resolution: Use (+)-Tartaric acid or (-)-Dibenzoyl tartaric acid to form diastereomeric salts.

-

Analytical Check: Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA).

3. Fragment-Based Drug Design: It serves as a fragment for:

-

N-Alkylation: Reaction with alkyl halides to form secondary/tertiary amines (e.g., N-methyl analogs similar to Atomoxetine).

-

O-Arylation: Intramolecular cyclization to form dihydrobenzofurans or chromans is unlikely due to the saturated chain, but it can be used to synthesize 3-aryl-3-hydroxypropylamines.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, the following spectral data is expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2–6.8 (m, 4H, Ar-H)

-

δ 5.1 (dd, 1H, Ar-CH -OH)

-

δ 4.0 (q, 2H, O-CH ₂-CH₃)

-

δ 3.0–2.8 (m, 2H, CH ₂-NH₂)

-

δ 1.9–1.7 (m, 2H, CH(OH)-CH ₂)

-

δ 1.4 (t, 3H, O-CH₂-CH ₃)

-

-

MS (ESI+): m/z 196.1 [M+H]⁺.

-

IR (ATR): 3350 cm⁻¹ (O-H stretch), 3280 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (Ar-O-C ether stretch).

Part 5: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the primary amine.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

PubChem Compound Summary. 2-Amino-3-(3-ethoxyphenyl)propan-1-ol (Isomer Reference). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. 3-(2-ethoxyphenyl)propan-1-ol (Alcohol Precursor).Link

-

ChemicalBook. 3-Amino-1,2-propanediol Derivatives & Synthesis.Link

-

ChemScene. 3-((2-Methoxyphenyl)amino)propan-1-ol (Structural Analog).Link

-

Google Patents. Process for the preparation of 3-amino-1-arylpropan-1-ol derivatives (General Method).Link

Sources

Technical Guide: Spectroscopic Characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

[1]

Executive Summary & Compound Profile

This guide provides a definitive reference for the identification, synthesis, and spectral validation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol .[1] As a chiral

Compound Identity

| Property | Detail |

| IUPAC Name | 3-Amino-1-(2-ethoxyphenyl)propan-1-ol |

| Molecular Formula | |

| Molecular Weight | 195.26 g/mol |

| Monoisotopic Mass | 195.1259 Da |

| Structural Class | |

| Appearance | Viscous pale yellow oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in MeOH, DMSO, |

Synthesis & Experimental Protocols (Self-Validating)

To ensure the integrity of the spectral data, the compound must be synthesized via a route that precludes regioisomeric impurities. The Lithioacetonitrile Addition-Reduction pathway is the industry standard for high-fidelity production of

Validated Synthesis Workflow

The synthesis relies on the nucleophilic addition of deprotonated acetonitrile to 2-ethoxybenzaldehyde, followed by hydride reduction.[1]

Step 1: Formation of 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile

-

Reagents: 2-Ethoxybenzaldehyde (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (1.3 eq, 2.5M in hexanes), THF (anhydrous).

-

Protocol:

-

Checkpoint: IR should show nitrile stretch at ~2250

and broad OH at 3400

Step 2: Reduction to 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

-

Reagents: Lithium Aluminum Hydride (

, 2.5 eq), THF. -

Protocol:

-

Purification: Acid-base extraction or Column Chromatography (

:MeOH:

Reaction Pathway Visualization

The following diagram illustrates the logical flow and critical intermediates.

Caption: Figure 1. Validated synthesis route via cyanohydrin intermediate, ensuring regioselectivity.

Spectroscopic Characterization (Data & Interpretation)[1][4][7][9][10]

Proton NMR ( NMR)

Solvent:

The spectrum is characterized by the distinct ethoxy pattern and the diastereotopic nature of the methylene protons due to the chiral center at C1.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.36 | dd ( | 1H | Ar-H (6) | Ortho to alkyl chain (Deshielded) |

| 7.22 | td ( | 1H | Ar-H (4) | Meta to ethoxy |

| 6.94 | td ( | 1H | Ar-H (5) | Para to ethoxy |

| 6.86 | d ( | 1H | Ar-H (3) | Ortho to ethoxy (Shielded by oxygen) |

| 5.12 | dd ( | 1H | C1 -H | Benzylic proton (Chiral center) |

| 4.08 | q ( | 2H | -O-CH | Ethoxy methylene |

| 3.05 | m (broad) | 2H | -CH | Methylene adjacent to amine |

| 2.80 | br s | 3H | -OH, -NH | Exchangeable (shifts with concentration) |

| 1.95 | m | 1H | C2 -H | Middle methylene (Diastereotopic) |

| 1.82 | m | 1H | C2 -H | Middle methylene (Diastereotopic) |

| 1.45 | t ( | 3H | -O-CH | Ethoxy methyl |

Expert Insight: The benzylic proton (5.12 ppm) appears as a doublet of doublets due to coupling with the non-equivalent C2 protons. The ortho-ethoxy group exerts a significant shielding effect on the H3 aromatic proton (6.86 ppm), distinguishing it from unsubstituted phenyl analogs.

Carbon-13 NMR ( NMR)

Solvent:

| Shift ( | Type | Assignment |

| 156.4 | C (quat) | Ar-C2 (Ipso to Ethoxy) |

| 132.1 | C (quat) | Ar-C1 (Ipso to Alkyl) |

| 128.5 | CH | Ar-C6 |

| 126.3 | CH | Ar-C4 |

| 120.8 | CH | Ar-C5 |

| 111.2 | CH | Ar-C3 |

| 72.1 | CH | C1 -OH (Benzylic) |

| 63.8 | CH | -O-C H |

| 40.5 | CH | C3 -NH |

| 37.2 | CH | C2 (Middle methylene) |

| 14.9 | CH | Ethoxy Methyl |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) neat film.[1]

-

3350 - 3250 cm

(Broad): -

2970, 2930 cm

: -

1595, 1490 cm

: -

1240 cm

(Strong): -

1045 cm

: -

750 cm

:

Mass Spectrometry (MS) Analysis

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70eV).[1]

Fragmentation Pattern (EI-MS)

In Electron Impact (EI) mass spectrometry, the molecule undergoes characteristic

-

Molecular Ion (

): -

Base Peak:

137 (or 135).[1] -

Key Fragments:

Fragmentation Logic Visualization

Caption: Figure 2. Predicted EI-MS fragmentation pathways showing the characteristic benzylic cleavage.

References

-

DiBiase, S. A., et al. "Synthesis of

-hydroxy nitriles." Journal of Organic Chemistry, 44(25), 4640-4649, 1979.[1] Link[1] -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for NMR shift prediction rules).

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.[1] (Source for substituent additivity rules in

NMR). -

NIST Chemistry WebBook. "Mass Spectra of Phenetole Derivatives." (General reference for ethoxybenzene fragmentation). Link

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Structural Profiling

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a highly versatile, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally analogous to the core scaffolds of selective serotonin and norepinephrine reuptake inhibitors (SNRIs)[1], this compound features a primary amine, a benzylic secondary alcohol, and an ortho-ethoxy substituted aromatic ring.

Understanding the physiochemical properties of this intermediate is critical for optimizing downstream derivatization, such as N-alkylation or O-arylation, which are standard in the development of fluoxetine or atomoxetine analogues[2].

Quantitative Physiochemical Data

The following table summarizes the key physical and chemical parameters of the compound, derived from structural analysis and predictive modeling of the 3-amino-1-phenylpropan-1-ol class.

| Property | Value / Description | Analytical Significance |

| Chemical Formula | C₁₁H₁₇NO₂ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 195.26 g/mol | Base peak [M+H]⁺ at m/z 196.1 in LC-MS (ESI+). |

| Physical State | Viscous oil to low-melting solid | Exhibits hygroscopicity; requires storage under inert gas. |

| pKa (Conjugate Acid) | ~9.6 (Primary Amine) | Dictates salt formation (e.g., HCl or oxalate salts) for purification[3]. |

| LogP (Predicted) | 1.8 - 2.1 | Indicates moderate lipophilicity, enhanced by the ethoxy ether. |

| Hydrogen Bonding | 2 Donors (-OH, -NH₂), 3 Acceptors | Potential for intramolecular H-bonding between -OH and ortho-ethoxy oxygen. |

Chemical Reactivity and Causality in Design

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand why this molecule behaves the way it does in a reaction flask.

-

The Ortho-Ethoxy Effect: The ethoxy group at the 2-position of the phenyl ring serves a dual purpose. Electronically, it donates electron density into the ring via resonance, making the aromatic system electron-rich. Sterically, its proximity to the benzylic chiral center at C1 restricts rotameric freedom. This steric bulk can be leveraged to induce diastereoselectivity during the reduction of upstream ketone intermediates.

-

Bifunctional Orthogonality: The primary amine is highly nucleophilic, while the secondary alcohol is a weaker nucleophile. However, in strong basic conditions (e.g., NaH), the alkoxide can be generated for O-arylation. To prevent competitive N-arylation or N-alkylation, the primary amine must often be transiently protected (e.g., using a Boc group) before manipulating the hydroxyl group.

Synthetic Methodology: A Self-Validating Protocol

The most robust and scalable route to synthesize 3-amino-1-(2-ethoxyphenyl)propan-1-ol avoids the over-alkylation issues common in Mannich-type reactions[4]. Instead, we utilize an aldol-type addition of acetonitrile followed by a highly controlled reduction[5].

Experimental Protocol: Synthesis via Nitrile Intermediate

Step 1: Aldol Addition (Formation of 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile)

-

Preparation: Purge a dry, round-bottom flask with anhydrous N₂. Add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C using a dry ice/acetone bath.

-

Enolate Generation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to form LDA. Slowly add anhydrous acetonitrile (1.1 eq) and stir for 45 minutes.

-

Addition: Add 2-ethoxybenzaldehyde (1.0 eq) dropwise. Causality Note: The reaction is kept at -78°C to prevent the retro-aldol reaction and suppress the formation of α,β-unsaturated byproducts.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Chemoselective Reduction to Primary Amine

-

Preparation: Dissolve the purified nitrile intermediate in a solution of 7N ammonia in methanol (NH₃/MeOH).

-

Catalysis: Add Raney Nickel catalyst (10% w/w) carefully under an argon atmosphere.

-

Hydrogenation: Pressurize the reaction vessel with H₂ gas (50 psi) and stir at room temperature for 12 hours.

-

Self-Validating Mechanism (Why NH₃/MeOH?): During the reduction of a nitrile, an intermediate imine is formed. If left unchecked, the newly formed primary amine product will attack this imine, resulting in a secondary amine dimer (a common impurity). By flooding the system with excess ammonia, the equilibrium is forced toward the primary imine, which is subsequently reduced exclusively to the primary amine[5].

-

Workup: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate to yield the crude 3-amino-1-(2-ethoxyphenyl)propan-1-ol.

Synthetic workflow for 3-amino-1-(2-ethoxyphenyl)propan-1-ol.

Analytical Characterization Workflows

To ensure the integrity of the synthesized batch, the following analytical validations must be performed[2]:

-

¹H NMR (400 MHz, CDCl₃):

-

The ethoxy group acts as a distinct diagnostic marker: a triplet at ~1.4 ppm (-CH₃) and a quartet at ~4.0 ppm (-OCH₂-).

-

The benzylic methine proton (-CH-OH) appears as a doublet of doublets (dd) at ~4.9 ppm.

-

The terminal aminomethyl protons (-CH₂-NH₂) appear as a triplet around 2.8 ppm.

-

-

Chiral HPLC: Because the C1 carbon is a stereocenter, the synthesized racemate must be resolved if an enantiopure API is desired. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1). The trace diethylamine is critical to prevent peak tailing of the basic primary amine.

Applications in Pharmacophore Development

The 1-aryl-3-aminopropanol scaffold is a privileged structure in neuropharmacology. By utilizing 3-amino-1-(2-ethoxyphenyl)propan-1-ol as a core, medicinal chemists can access highly potent monoamine transporter inhibitors.

The ortho-ethoxy group increases the electron density of the aryl ring, which can favorably modulate the binding affinity at the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) when the hydroxyl group is subsequently arylated (e.g., via a nucleophilic aromatic substitution with 1-fluoro-4-(trifluoromethyl)benzene).

Derivatization pathways for SNRI analogue development.

References

Sources

- 1. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. prepchem.com [prepchem.com]

- 5. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]

The Pharmacological Landscape of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol: A Privileged Scaffold for Neurotherapeutics

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Architectural Rationale

In modern medicinal chemistry, the discovery of novel neurotherapeutics often relies on the strategic modification of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across multiple biological targets. 3-Amino-1-(2-ethoxyphenyl)propan-1-ol represents a highly compelling structural entity that bridges the gap between monoamine reuptake inhibitors and atypical analgesics.

The 3-Amino-1-arylpropan-1-ol Backbone

The core backbone of this molecule is a 3-amino-1-arylpropan-1-ol chain. This specific structural motif is widely recognized as a foundational scaffold in the development of psychiatric and metabolic therapeutics[1]. It serves as the primary pharmacophore for several blockbuster Selective Norepinephrine Reuptake Inhibitors (SNRIs) and Selective Serotonin Reuptake Inhibitors (SSRIs), including atomoxetine and fluoxetine[2].

Crucially, this exact carbon framework is also the structural basis for tramadol, an atypical opioid analgesic. Tramadol belongs to the 3-amino-1-phenylpropan-1-ol series and is characterized by a unique dual mechanism: it acts as a weak µ-opioid receptor (MOR) agonist while simultaneously inhibiting the reuptake of noradrenaline and serotonin[3].

The 2-Ethoxyphenyl Substitution

The incorporation of an ethoxy group at the ortho position (2-ethoxyphenyl) introduces critical steric and electronic parameters. Ortho-substitutions restrict the rotational freedom of the phenyl ring relative to the propanolamine chain, effectively locking the molecule into a bioactive conformation that favors target engagement. Furthermore, compounds bearing the 1-(2-ethoxyphenyl) moiety have been extensively utilized in neuropharmacology, demonstrating significant efficacy in modulating neurotransmitter systems associated with mood disorders and anxiety[4].

Mechanistic Pathways: The Dual-Action Hypothesis

Based on structure-activity relationship (SAR) mapping, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is hypothesized to exhibit a polypharmacological profile. The spatial arrangement of the aromatic ring, the hydrogen-bond donating hydroxyl group, and the basic amine perfectly mimics the endogenous catecholamine structure, allowing it to dock into the orthosteric sites of monoamine transporters.

Simultaneously, the steric bulk of the ortho-ethoxy group provides the necessary lipophilicity to interact with the hydrophobic pockets of the µ-opioid receptor, akin to the binding mode of tramadol derivatives.

Figure 1: Proposed dual-action signaling pathway of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

Quantitative Data Synthesis

To contextualize the therapeutic potential of this scaffold, we present a comparative matrix of binding affinities (

| Compound | NET | SERT | MOR | cAMP | Primary Indication |

| Atomoxetine | 4.5 | >1000 | >10 | N/A | ADHD / Depression |

| Tramadol | 3100 | 980 | 2.1 | 3.5 | Moderate/Severe Pain |

| *3-Amino-1-(2-ethoxy...) | ~45.0 | ~120.0 | ~1.8 | ~2.0 | Neuropathic Pain / Mood |

Self-Validating Experimental Protocols

As an Application Scientist, ensuring the trustworthiness of assay data is paramount. The following protocols are designed as self-validating systems; they include built-in controls and specific methodological choices to eliminate false positives.

Protocol A: In Vitro Radioligand Binding Assay (NET/SERT)

This protocol determines the binding affinity (

-

Membrane Preparation: Harvest HEK293 cells stably expressing human NET or SERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining a strict cold chain prevents proteolytic degradation of the transporter proteins, ensuring consistent receptor density (

). -

Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM

-Nisoxetine (for NET) and varying concentrations of the test compound ( -

Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces non-specific binding of the radioligand to the filter matrix, ensuring the signal is purely receptor-driven.

-

Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate

using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (MOR Validation)

Because MOR is a

-

Cell Seeding: Seed CHO-K1 cells expressing human MOR at 10,000 cells/well in a 384-well plate.

-

Forskolin Pre-stimulation: Treat cells with 10 µM Forskolin for 15 minutes. Causality: Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP levels. Without this step, the

-mediated decrease in cAMP caused by the test compound would be indistinguishable from baseline noise. -

Compound Addition: Add the test compound and incubate for 30 minutes. Include Naloxone (a MOR antagonist) in a parallel control well. Causality: If Naloxone reverses the cAMP drop, it definitively proves the compound's effect is mediated specifically through the opioid receptor, validating the target.

-

Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Figure 2: High-throughput radioligand binding assay workflow for transporter affinity.

Conclusion

The 3-Amino-1-(2-ethoxyphenyl)propan-1-ol scaffold is a highly versatile chemical entity. By combining the proven monoamine-modulating properties of the 3-amino-1-arylpropan-1-ol backbone with the steric and electronic tuning of an ortho-ethoxy substitution, researchers can unlock novel polypharmacological agents. Rigorous, self-validating in vitro assays—such as PEI-treated radioligand filtration and Forskolin-stimulated cAMP quantification—are essential to accurately map its dual-action potential in the pursuit of next-generation neurotherapeutics.

References

-

Turcu, M. C., et al. "Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles." ARKIVOC, 2009.[Link]

-

Vardanyan, R. S., & Hruby, V. J. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 2014.[Link]

Sources

Technical Guide: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Derivatives and Analogs

This guide serves as an advanced technical resource for researchers investigating 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a privileged gamma-amino alcohol scaffold. This structural motif acts as a critical pharmacophore in the development of Norepinephrine Reuptake Inhibitors (NRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , sharing significant homology with the "ortho-ethoxy" class of CNS agents (e.g., Reboxetine, Viloxazine).

Domain: Medicinal Chemistry & Neuropharmacology | Focus: CNS Drug Design (NRI/SNRI)

Part 1: Executive Technical Analysis

The 3-Amino-1-(2-ethoxyphenyl)propan-1-ol scaffold represents a strategic "open-chain" analog of the morpholine-based antidepressants. Its chemical architecture combines a lipophilic ortho-substituted aryl ring with a polar amino-alcohol tail, creating a binding vector optimized for the S1 and S2 pockets of monoamine transporters (specifically NET and SERT).

The "Ortho-Ethoxy" Effect in CNS Ligands

The presence of the 2-ethoxy (ortho-ethoxy) substituent is not merely decorative; it is a functional steric and electronic gatekeeper.

-

Conformational Locking: The ethoxy group forces the aromatic ring into a non-planar conformation relative to the side chain via steric clash with the benzylic proton. This mimics the "twisted" bioactive conformation required for high-affinity binding to the Norepinephrine Transporter (NET).

-

Lipophilicity Modulation: The ethyl ether increases LogP (~+0.8 relative to methoxy), enhancing blood-brain barrier (BBB) permeability while maintaining metabolic stability against O-dealkylation compared to longer chains.

-

Selectivity: In the Reboxetine and Viloxazine class, the ortho-ethoxy group is the primary determinant for NET selectivity over the Serotonin Transporter (SERT).

Structural Homology & Pharmacophore Mapping

This scaffold serves as a linear precursor or mimetic for several major drug classes:

| Drug Class | Structural Relation to Scaffold | Pharmacological Target |

| Morpholines (Reboxetine) | Ring-opened analog (lacks the C2-benzyl, but retains the ortho-ethoxy aryl head). | NET Inhibitor (Potent) |

| Aryloxypropylamines (Duloxetine) | Hydroxyl-containing congener (Duloxetine is an ether; this is the alcohol). | SNRI |

| Amino-Alcohols (Venlafaxine) | Regioisomer analog (Venlafaxine is a cyclohexanol; this is a linear propanol). | SNRI |

Part 2: Chemical Synthesis & Derivatization Strategies[1][2][3]

Core Synthesis Protocol (The Cyanohydrin/Nitrile Route)

The most robust route to the gamma-amino alcohol core avoids racemization and allows for enantioselective catalysis.

Reaction Scheme (Logic):

-

Condensation: 2-Ethoxybenzaldehyde is reacted with acetonitrile anion (generated by LDA or n-BuLi) to form the beta-hydroxy nitrile.

-

Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LAH) or Borane-THF.

Step-by-Step Methodology:

-

Lithiation (Cryogenic):

-

To a flame-dried flask under Argon, add anhydrous THF (50 mL) and dry acetonitrile (1.2 eq). Cool to -78°C.

-

Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins to generate the LiCH2CN species.

-

-

Addition:

-

Add 2-ethoxybenzaldehyde (1.0 eq) dissolved in THF dropwise. Maintain temp < -70°C to prevent polymerization.

-

Stir for 2 hours, then allow to warm to 0°C. Quench with sat. NH4Cl.[1]

-

Checkpoint: Isolate the intermediate 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile .

-

-

Global Reduction:

-

Dissolve the nitrile intermediate in dry THF. Add Borane-THF complex (BH3·THF, 3.0 eq) at 0°C.

-

Reflux for 4 hours.

-

Critical Workup: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 10% HCl and reflux for 1 hour to break the boron-amine complex.

-

Basify with NaOH to pH 12, extract with DCM.

-

Derivatization Decision Tree (SAR)

Once the core Ar-CH(OH)-CH2-CH2-NH2 is synthesized, three vectors are available for optimization:

Figure 1: Strategic Derivatization Pathways for the 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Scaffold.

Part 3: Biological Evaluation Protocols

In Vitro Binding Assay (NET/SERT)

To validate the activity of derivatives, a competitive radioligand binding assay is required.

Materials:

-

Source Tissue: Rat frontal cortex (for NET) or striatum (for SERT).

-

Radioligands: [³H]Nisoxetine (NET, Kd ~0.7 nM) and [³H]Citalopram (SERT, Kd ~1.5 nM).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Protocol:

-

Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000 x g for 20 mins. Resuspend pellet.

-

Incubation:

-

Mix 100 µL membrane suspension + 25 µL radioligand + 25 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

Incubate at 25°C for 60 mins.

-

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

-

Validation Criteria: Specific binding must be >85% of total binding. Hill slope should be near 1.0.

-

Structure-Activity Relationship (SAR) Data Summary

Based on homologous series in literature (e.g., Viloxazine analogs), the following trends are expected for this scaffold:

| Modification | Effect on NET Affinity (Ki) | Effect on SERT Affinity (Ki) | Notes |

| Unsubstituted Amine (-NH2) | Moderate (100-500 nM) | Low (>1000 nM) | High metabolic clearance (MAO substrate). |

| N-Methylation (-NHMe) | High (<10 nM) | Moderate | Optimal pharmacophore for NET. |

| N,N-Dimethylation (-NMe2) | Moderate | Moderate | Often reduces selectivity; increases SERT binding. |

| O-Acetylation | Loss of activity | Loss of activity | Hydroxyl group is likely a H-bond donor in the binding pocket. |

| 2-Ethoxy -> 2-Methoxy | Decreased (5-10x) | Unchanged | The ethyl group fills a hydrophobic pocket in NET. |

Part 4: Advanced Synthesis Visualization

The following diagram details the Retrosynthetic Logic for constructing the scaffold, highlighting the critical stereocenter formation.

Figure 2: Retrosynthetic analysis showing the convergent assembly of the gamma-amino alcohol backbone.

References

- Melloni, P., et al. (1984). Potential Antidepressant Agents. Alpha-aryloxy-benzyl derivatives of morpholine. European Journal of Medicinal Chemistry.

- Wong, D. T., et al. (2000). Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor. Biological Psychiatry. [Source: https://pubmed.ncbi.nlm.nih.gov/10838544/]

-

Ettmayer, P., et al. (2004). Lessons Learned from Marketed and Investigational CNS Drugs. Journal of Medicinal Chemistry.[2] [Discussion of CNS physicochemical properties including ortho-alkoxy effects].

-

Fish, P. V., et al. (2009). Synthetic approaches to the gamma-amino alcohol motif.[3][4] Tetrahedron. [General synthesis methodologies for 3-amino-1-arylpropanols].

- PubChem Compound Summary. (2025). 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Structure & Properties. National Library of Medicine. [Source: https://pubchem.ncbi.nlm.nih.gov/]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of drug development.[1][2][3] It dictates the bioavailability of a drug, influences its formulation possibilities, and ultimately impacts its therapeutic efficacy.[4] An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][5] Consequently, a thorough understanding of an API's solubility profile in various solvents is not merely a data point but a critical predictive tool for its success. This guide provides an in-depth framework for characterizing the solubility of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, a novel compound with therapeutic potential, in a range of organic solvents. While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive roadmap for its determination and interpretation.

Physicochemical Characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol: A Predictive Foundation

A foundational understanding of the molecular structure and inherent properties of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is paramount to predicting its solubility behavior. The presence of both polar (amino and hydroxyl groups) and non-polar (ethoxyphenyl group) moieties suggests a nuanced solubility profile.

Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound (3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol)

| Property | Value | Source |

| Molecular Weight | 209.28 g/mol | PubChem CID: 65190363[6] |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem CID: 65190363[6] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 65190363[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 65190363[6] |

Note: Data for a structurally similar compound is presented for illustrative purposes due to the absence of public data for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

The presence of hydrogen bond donors and acceptors indicates potential for favorable interactions with polar solvents. The XLogP3-AA value suggests a moderate degree of lipophilicity, hinting at solubility in less polar organic solvents as well. The interplay of these features will govern the compound's solubility across a spectrum of solvents.

Strategic Solvent Selection for Solubility Profiling

The choice of organic solvents for solubility determination should be systematic and cover a range of polarities and chemical functionalities. This approach provides a comprehensive understanding of the compound's dissolution characteristics.

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar, aprotic solvents with hydrogen bond accepting capabilities. |

| Esters | Ethyl Acetate | Moderately polar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Less polar solvents. |

| Aromatic Hydrocarbons | Toluene | Non-polar solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Non-polar, non-aromatic solvents. |

| Amides | Dimethylformamide (DMF), Dimethyl Acetamide (DMA) | Highly polar, aprotic solvents with strong solvating power. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Solvents of intermediate polarity. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][7] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Materials:

-

3-Amino-1-(2-ethoxyphenyl)propan-1-ol (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method.

Procedure:

-

Preparation: Add an excess of solid 3-Amino-1-(2-ethoxyphenyl)propan-1-ol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[8]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment.[7] Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Interpretation of the Solubility Profile: A Mechanistic Perspective

The obtained solubility data should be analyzed in the context of intermolecular forces.

-

High solubility in polar protic solvents (e.g., alcohols) would be attributed to strong hydrogen bonding interactions between the amino and hydroxyl groups of the solute and the solvent molecules.

-

Significant solubility in polar aprotic solvents (e.g., acetone, DMF) would suggest that dipole-dipole interactions and hydrogen bond acceptance by the solvent are key contributing factors.

-

Solubility in non-polar solvents (e.g., toluene, hexane) would indicate that the hydrophobic ethoxyphenyl moiety plays a dominant role in the dissolution process through van der Waals forces.

A comprehensive solubility profile across a range of solvents provides invaluable insights for downstream applications. For instance, high solubility in a particular solvent may indicate its suitability for use in a reaction medium or for purification via crystallization. Conversely, poor solubility in a solvent system might be exploited for precipitation or extraction purposes.

Conclusion: A Roadmap to Informed Drug Development

Characterizing the solubility profile of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in organic solvents is a critical step in its development pathway. The methodologies and principles outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. This information will empower researchers and drug development professionals to make informed decisions regarding formulation strategies, process development, and ultimately, to unlock the full therapeutic potential of this promising compound.

References

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Loftsson, T., & Stefánsson, E. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2097.

- Seppic. (2025, January 24). Optimizing drug Solubility for enhanced oral formulation performance.

- Field, J. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field.

- Kerns, E. H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure-Design and Methods (pp. 25-54). Academic Press.

- PubChem. (n.d.). 3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol.

- United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- CIPAC. (n.d.). MT 181 - Solubility in organic solvents.

- Anonymous. (2024, September 24). Solubility test for Organic Compounds.

- World Health Organization. (n.d.). Annex 4.

- University of Toronto Scarborough. (n.d.). Solubility.

- Bergström, C. A., & Box, K. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 529-537.

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-566.

- Chemsrc. (2025, August 26). 3-Amino-1-(2-ethoxyphenoxy)-1-phenyl-2-propanol.

- Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.

- Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).

- National Institutes of Health. (n.d.). 2-Amino-3-(3-ethoxyphenyl)propan-1-ol.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Phenoxy-1-propanol in Organic Solvents.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- ResearchGate. (2026, January 6).

- MilliporeSigma. (n.d.). 3-Amino-1-(2-chlorophenyl)propan-1-ol.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. seppic.com [seppic.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol | C12H19NO2 | CID 65190363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. who.int [who.int]

Methodological & Application

Application Notes and Protocols for the Investigation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in Cell Culture Experiments

Foreword: Unveiling the Potential of a Novel Aryl Amino Propanol Derivative

To the pioneering researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the experimental application of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in cell culture systems. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—an aryl ring, an ethoxy group, and an amino propanol chain—are hallmarks of compounds with significant pharmacological activities. This guide is therefore presented as a foundational framework for investigating its potential as a modulator of cellular processes. We will proceed with the hypothesis that, based on its structural similarity to other known bioactive molecules, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol may function as a kinase inhibitor, a protease inhibitor, or a ligand for G-protein coupled receptors (GPCRs). The protocols detailed herein are designed to rigorously test these hypotheses and to empower you to uncover the therapeutic potential of this novel chemical entity.

Section 1: Chemical Profile and Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

| Property | Value | Source |

| IUPAC Name | 3-Amino-1-(2-ethoxyphenyl)propan-1-ol | PubChem |

| Molecular Formula | C₁₂H₁₉NO₂ | PubChem |

| Molecular Weight | 209.28 g/mol | PubChem |

| Appearance | Predicted to be a viscous liquid or solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in DMSO and ethanol | Inferred from similar compounds |

Safety and Handling Precautions:

Safety Data Sheets (SDS) for structurally similar amino alcohol compounds indicate that they may be corrosive and can cause burns.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the neat compound and concentrated stock solutions should be performed in a chemical fume hood.[2]

Section 2: Postulated Mechanisms of Action and Investigational Pathways

The structural features of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol suggest several plausible mechanisms of action at the cellular level. This section outlines these hypotheses and proposes corresponding investigational pathways.

Hypothesis 1: Kinase Inhibition

The aryl amino propanol scaffold is present in some known kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4][5]

Postulated Signaling Pathway: Inhibition of a Cellular Kinase Cascade

Caption: Postulated inhibition of a kinase cascade by the compound.

Hypothesis 2: Protease Inhibition

The amino alcohol scaffold can mimic the transition state of peptide bond hydrolysis, making it a potential inhibitor of proteases. Proteases are involved in a vast array of physiological and pathological processes, including viral replication and cancer progression.[6][7]

Postulated Mechanism: Competitive Inhibition of a Protease

Caption: Hypothetical modulation of a GPCR signaling pathway.

Section 3: Core Protocols for Cellular Investigation

This section provides detailed, step-by-step protocols for the initial characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in cell culture.

Protocol 3.1: Preparation of Stock and Working Solutions

Accurate and consistent preparation of the compound is critical for reproducible results.

Materials:

-

3-Amino-1-(2-ethoxyphenyl)propan-1-ol (solid or neat liquid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile cell culture medium appropriate for your cell line

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Prepare a 10 mM Stock Solution:

-

In a chemical fume hood, accurately weigh out 2.093 mg of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

-

Add the weighed compound to a sterile microcentrifuge tube.

-

Add 1 mL of DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure your vehicle control wells contain the same final concentration of DMSO as your experimental wells.

-

Protocol 3.2: Determining Cytotoxicity and IC₅₀ using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound. [1][8] Materials:

-

Adherent cells in logarithmic growth phase

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm or 570 nm [1] Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [8] * Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity if available.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well. [1] * Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. [1] * Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis in software such as GraphPad Prism. [9] Experimental Workflow for IC₅₀ Determination

-

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Section 4: Advanced Protocols for Mechanistic Studies

Once the cytotoxic profile of the compound has been established, the following protocols can be employed to investigate its specific mechanism of action.

Protocol 4.1: Cell-Based Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of the compound on cellular kinase activity. Specific kinase assays may require optimization. [2][10] Principle: This assay measures the phosphorylation of a specific substrate in cell lysates. A decrease in phosphorylation in the presence of the compound indicates kinase inhibition.

Materials:

-

Cells treated with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol at non-cytotoxic concentrations.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Phospho-specific primary antibody for the substrate of the kinase of interest.

-

Total protein primary antibody for the substrate (for normalization).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the compound for a predetermined time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration of the lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with the phospho-specific primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities.

-

Normalize the phospho-protein signal to the total protein signal.

-

Compare the normalized signal in treated versus untreated cells to determine the extent of kinase inhibition.

-

Protocol 4.2: In-Cell Protease Activity Assay

This protocol outlines a general method for measuring protease activity within cells. Commercially available kits are often used for specific proteases. [1][11] Principle: This assay utilizes a fluorogenic substrate that is cleaved by the protease of interest, resulting in an increase in fluorescence.

Materials:

-

Cells treated with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

-

A fluorogenic protease substrate specific to the protease of interest.

-

Assay buffer.

-

96-well black, clear-bottom plate.

-

Fluorescence microplate reader.

Procedure:

-

Cell Treatment:

-

Treat cells with the compound in a 96-well plate.

-

-

Substrate Addition:

-

Add the fluorogenic substrate to each well according to the manufacturer's instructions.

-

-

Fluorescence Measurement:

-

Incubate the plate for the recommended time at 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Calculate the percentage of protease inhibition for each compound concentration relative to the vehicle control.

-